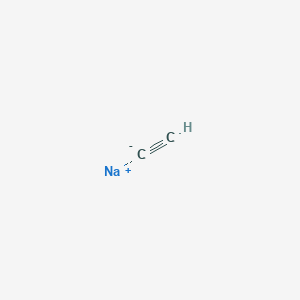
Clorhidrato de anilina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: Aniline derivatives serve as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.
Biology: Aniline-based compounds are used in the study of enzyme kinetics and as substrates for enzymes.
Medicine: Aniline derivatives have applications in drug development, such as local anesthetics and antipyretics.
Industry: Aniline is crucial for producing polyurethane foams, elastomers, and dyes.
Mecanismo De Acción
Target of Action
Aniline hydrochloride, also known as anilinium chloride, is an organic compound with the formula C6H7N·ClH . It primarily targets Kallikrein-1 and Serum albumin in humans . Kallikrein-1 is a serine protease that plays a role in blood pressure regulation, while Serum albumin is the main protein in plasma and has multiple functions, including carrying various substances through the blood.
Mode of Action
Aniline, the base form of aniline hydrochloride, is known to interact with its targets and cause changes in their function
Biochemical Pathways
Aniline hydrochloride is involved in the shikimate pathway , which is responsible for the synthesis of aromatic amino acids . Aniline, the base form of Aniline hydrochloride, is a precursor to many industrial chemicals, and its main use is in the manufacture of precursors to polyurethane . The conversion of aniline to other compounds involves various biochemical pathways, including the acetylation reaction .
Pharmacokinetics
Aniline, the base form of Aniline hydrochloride, is rapidly absorbed, distributed in the tissues, metabolized, and then excreted mainly in the urine
Result of Action
The result of Aniline hydrochloride’s action is the production of various industrial chemicals, including precursors to polyurethane . It’s also used in the synthesis of acetanilide, an analgesic, through an acetylation reaction . .
Action Environment
Aniline hydrochloride is soluble in water and denser than water . It’s sensitive to air and light, and it slowly oxidizes and resinifies in air, giving a red-brown tint to aged samples . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Aniline hydrochloride . For example, industrial wastewater containing aniline can be harmful to aquatic biomes due to its high toxicity .
Análisis Bioquímico
Biochemical Properties
Aniline hydrochloride is a weak base that reacts with strong acids to form anilinium ion . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . The compound is known to darken when exposed to air and light .
Cellular Effects
Aniline hydrochloride has been found to cause alterations in the normal metabolism of the liver . The acute toxicity of aniline involves its activation in vivo to 4-hydroxyaniline and the formation of adducts with hemoglobin . This is associated with the release of iron and the accumulation of methemoglobin, leading to hemolytic anemia and inflammation of the spleen .
Molecular Mechanism
It is known that aniline hydrochloride can be metabolized to form N-acetyl-4-aminophenol, which is the predominant urinary aniline metabolite . This metabolite is formed through enzymatic hydrolysis of glucuronide and sulfate conjugates .
Temporal Effects in Laboratory Settings
In laboratory settings, aniline hydrochloride has been observed to undergo changes over time. For instance, aniline hydrochloride has been used in the synthesis of conducting polymer, polyaniline (PANI), by chemical oxidative and electrochemical polymerization
Dosage Effects in Animal Models
In animal models, the effects of aniline hydrochloride vary with different dosages. High doses of aniline hydrochloride have been associated with toxic effects, including a dose-related decrease in red blood cell count, hemoglobin levels, and hematocrit . One study reported that aniline hydrochloride did not show clastogenic activity in the mouse bone marrow at certain doses .
Metabolic Pathways
Aniline hydrochloride is involved in several metabolic pathways. It is metabolized to form N-acetyl-4-aminophenol, which is then excreted in urine
Transport and Distribution
Studies have suggested that aniline hydrochloride can be adsorbed by inherent colloidal particles (ICPs) through hydrogen-bond, hydrophobic effect, and cation exchange interactions .
Métodos De Preparación
Synthetic Routes: Aniline can be synthesized through several methods, including reduction of nitrobenzene, catalytic hydrogenation of nitrobenzene, and the Gabriel synthesis.
Industrial Production: Aniline is industrially produced by the catalytic hydrogenation of nitrobenzene using metal catalysts like iron or Raney nickel.
Análisis De Reacciones Químicas
Reactions: Aniline undergoes various reactions, including
Common Reagents and Conditions: Examples include nitric acid (for oxidation), acyl chlorides (for acylation), and strong acids (for diazotization).
Major Products: Products depend on the specific reaction, but aniline derivatives like acetanilide, aniline black, and azo dyes are common.
Comparación Con Compuestos Similares
Similar Compounds: Other aromatic amines like 1-naphthylamine and 2-naphthylamine.
Uniqueness: Aniline’s versatility and widespread use set it apart from other aromatic amines.
Propiedades
IUPAC Name |
aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.ClH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCPOSDMTGQNKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N.ClH, Array, C6H8ClN | |
| Record name | ANILINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2486 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ANILINE HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36663-09-9, 89183-45-9, 94750-31-9, 142-04-1, 62-53-3 (Parent) | |
| Record name | Benzenamine, labeled with carbon-14, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36663-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyaniline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89183-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline hydrochloride homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94750-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3020091 | |
| Record name | Aniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aniline hydrochloride appears as a white to greenish colored crystalline solid. Toxic by ingestion and a skin and eye irritant. May emit toxic aniline and chloride fumes under exposure to high temperatures or flame. Used to make dyes and printing ink., White hygroscopic solid; Darkens on exposure to air and light; [ICSC] White to greenish solid; [CAMEO] White or black solid; [NTP] Off-white crystalline powder with a weak odor; Hygroscopic; [Alfa Aesar MSDS], HYGROSCOPIC WHITE CRYSTALS. TURNS DARK ON EXPOSURE TO AIR AND LIGHT. | |
| Record name | ANILINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2486 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aniline hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ANILINE HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 245 °C | |
| Record name | ANILINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2486 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ANILINE HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
380 °F (NTP, 1992), 193 °C o.c. | |
| Record name | ANILINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2486 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ANILINE HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 107 | |
| Record name | ANILINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2486 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ANILINE HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.2215 (NTP, 1992) - Denser than water; will sink, 1.22 g/cm³ | |
| Record name | ANILINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2486 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ANILINE HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
4.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.46 | |
| Record name | ANILINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2486 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ANILINE HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
142-04-1, 97467-77-1 | |
| Record name | ANILINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2486 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzenamine, diazotized, coupled with aniline, condensation products, hydrochlorides | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97467-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, diazotized, coupled with aniline, condensation products, hydrochlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Anilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576R1193YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANILINE HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
388 °F (NTP, 1992), 196-202 °C | |
| Record name | ANILINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2486 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ANILINE HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary toxicological concern associated with aniline hydrochloride?
A1: Aniline hydrochloride's primary toxicological concern is its ability to induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood. This effect is linked to maternal hypoxia and developmental issues in animal models. [, ]
Q2: What specific developmental malformations have been observed in animal studies with aniline hydrochloride?
A2: Studies in rats have shown that aniline hydrochloride exposure during pregnancy can lead to cardiovascular malformations, particularly ventricular septal defects (VSD). Cleft palate formation has also been reported. [, ]
Q3: Is there a link between aniline hydrochloride-induced methemoglobinemia and developmental malformations?
A3: Research suggests that the developmental malformations observed in rat offspring are not a direct teratogenic effect of aniline hydrochloride itself but are likely caused by maternal hypoxia resulting from methemoglobinemia. [, ]
Q4: Does aniline hydrochloride cause splenic toxicity?
A4: Yes, aniline hydrochloride has been shown to induce spleen toxicity in rats, potentially through oxidative stress mechanisms. [, , , ]
Q5: What are the potential long-term effects of aniline hydrochloride exposure?
A5: Long-term exposure to aniline hydrochloride has been linked to splenic fibrosis and sarcomas in rats. [] Further research is needed to fully understand the long-term effects on humans.
Q6: Are there any known antidotes or treatments for aniline hydrochloride toxicity?
A6: Methylene blue has shown promise in animal studies as a methemoglobinemia-preventing substance. It was found to ameliorate the effects of aniline hydrochloride, reducing both maternal methemoglobinemia and the incidence of fetal malformations in rats. [, ]
Q7: Does aniline hydrochloride induce micronuclei formation?
A7: High oral doses of aniline hydrochloride (1000 mg/kg) have been shown to induce micronuclei in the bone marrow of male CRH mice after 24 hours. This suggests a potential for genotoxicity, although the mechanism might be complex and not solely due to direct clastogenicity. []
Q8: Can aniline hydrochloride be used in the preparation of conducting polymers?
A8: Yes, aniline hydrochloride is a key precursor in the synthesis of polyaniline, a conducting polymer with diverse applications. [, , , , , , , , , , ]
Q9: How does the polymerization method affect the properties of polyaniline synthesized from aniline hydrochloride?
A9: Different polymerization methods, such as batch and semicontinuous processes, influence the morphology, conductivity, and particle size of the resulting polyaniline. The choice of surfactant (ionic or nonionic) also plays a significant role in determining these properties. []
Q10: Can aniline hydrochloride be used in the synthesis of other materials beyond polyaniline?
A10: Yes, aniline hydrochloride has been utilized in the preparation of other materials, including:
- Double salts with bischofite (MgCl2•6H2O), a potential route for anhydrous magnesium chloride production. [, ]
- Nanocomposites with silica, where aniline hydrochloride polymerizes in the presence of silica-supported FeCl3, creating a core-shell structure with potential applications in electronics and sensing. []
- Gold-polyaniline composites, where HAuCl4 acts as both an oxidant for aniline polymerization and a precursor for gold nanoparticle formation. This results in a nanocomposite material with potential applications in electronics and catalysis. []
Q11: Are there any challenges associated with using aniline hydrochloride in material synthesis?
A12: One challenge is the potential for residual aniline hydrochloride or its byproducts to remain in the final material, potentially affecting its properties and biocompatibility. Careful purification steps are crucial. [, ]
Q12: What is the molecular formula and weight of aniline hydrochloride?
A12: The molecular formula of aniline hydrochloride is C6H8ClN, and its molecular weight is 129.59 g/mol.
Q13: What spectroscopic techniques are commonly employed for the characterization of aniline hydrochloride and its derivatives?
A13: Several spectroscopic techniques are useful for characterizing aniline hydrochloride and related compounds, including:
- UV-Vis spectroscopy: Useful for analyzing the electronic transitions in aniline hydrochloride and monitoring the polymerization process of polyaniline. [, , , , ]
- FTIR spectroscopy: Provides information about the functional groups present in the molecule, including the characteristic vibrations of the amine and hydrochloride groups. [, , , , ]
- Raman spectroscopy: Complementary to FTIR, offering additional vibrational information, particularly useful in studying the conjugated structure of polyaniline. []
- NMR spectroscopy: Provides detailed insights into the structure and bonding of aniline hydrochloride, including the chemical environment of different protons and carbon atoms. [, ]
Q14: How is aniline hydrochloride quantified in various matrices?
A14: Aniline hydrochloride can be quantified using various analytical techniques:
- Chromatographic techniques (e.g., HPLC): Useful for separating and quantifying aniline hydrochloride in complex mixtures. This technique was employed to identify impurities in polyaniline samples. []
Q15: Are there specific challenges associated with the analytical determination of aniline hydrochloride?
A15: Aniline hydrochloride's reactivity and potential volatility can pose challenges during analysis. Proper sample handling and method validation are crucial to ensure accurate and reliable results.
Q16: What is the environmental impact of aniline hydrochloride?
A16: Aniline hydrochloride can be toxic to aquatic organisms. Its release into the environment, whether through industrial wastewater or accidental spills, can have negative consequences for ecosystems.
Q17: What strategies can be employed to mitigate the environmental impact of aniline hydrochloride?
A17: Several strategies can be implemented to minimize the environmental footprint of aniline hydrochloride:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)










